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Compound of Interest

Compound Name: Ilmofosine

Cat. No.: B1221571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) is a synthetic

thioether phospholipid analogue that has demonstrated significant cytostatic and cytotoxic

effects against a variety of tumor cell lines. As a member of the alkyl-lysophospholipid (ALP)

class of compounds, its mechanism of action is primarily directed at the cell membrane and

associated signaling pathways, rather than DNA, making it an attractive candidate for cancer

therapy. Ilmofosine and its derivatives interfere with signal transduction pathways, including

the PI3K/Akt pathway, and inhibit phosphatidylcholine biosynthesis, leading to apoptosis in

cancer cells while often sparing healthy cells.[1]

These application notes provide an overview of the techniques for synthesizing ilmofosine
derivatives, protocols for their synthesis and biological evaluation, and a summary of their

structure-activity relationships.

Data Presentation: Biological Activity of Ilmofosine
and Related Compounds
The antiproliferative activity of ilmofosine and its structural analogues, such as edelfosine and

miltefosine, has been evaluated in various cancer cell lines. The following table summarizes

the 50% inhibitory concentration (IC50) values, providing a comparative view of their potency. It
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is important to note that direct comparison of absolute values across different studies should be

done with caution due to variations in experimental conditions.

Compound Cell Line IC50 (µM) Reference

Ilmofosine
Leishmania donovani

(promastigotes)
26.73 - 33.31 [2]

Leishmania donovani

(amastigotes)
16.46 - 23.16 [2]

Edelfosine
Leishmania donovani

(promastigotes)
26.73 - 33.31 [2]

Leishmania donovani

(amastigotes)
16.46 - 23.16 [2]

Miltefosine
Leishmania donovani

(promastigotes)
26.73 - 33.31 [2]

Leishmania donovani

(amastigotes)
16.46 - 23.16 [2]

Edelfosine
MCF-7 (Breast

Cancer)
Not specified [3]

A549 (Lung Cancer) Not specified [3]

CP-46,665

Various Human

Tumors (continuous

exposure)

1-10 µg/ml [4]

ET-18-OCH3

Various Human

Tumors (continuous

exposure)

1-10 µg/ml [4]

Experimental Protocols
The synthesis of ilmofosine and its derivatives generally involves a multi-step process starting

from a glycerol backbone. The following protocols are generalized methodologies based on

common synthetic strategies for thioether phospholipids.[5]
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Protocol 1: Synthesis of the Thioether Glycerol
Backbone
This protocol outlines the key steps for the synthesis of the 1-S-alkyl-2-O-methyl-rac-glycerol

intermediate.

Materials:

rac-1-Thioglycerol

1-Bromohexadecane (or other alkyl halides)

Sodium hydride (NaH)

Iodomethane (CH3I)

Trityl chloride

Pyridine

Boron trifluoride etherate (BF3·Et2O)

Dichloromethane (DCM)

Tetrahydrofuran (THF)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

S-Alkylation: Dissolve rac-1-thioglycerol in a suitable solvent like THF. Add a base, such as

sodium hydride, to deprotonate the thiol group. Slowly add 1-bromohexadecane and stir the

reaction at room temperature overnight. After the reaction is complete, quench with water

and extract the product with an organic solvent. Purify the resulting 1-S-hexadecyl-rac-

glycerol by column chromatography.
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Protection of the Primary Alcohol: Dissolve the 1-S-hexadecyl-rac-glycerol in pyridine and

add trityl chloride. Stir the reaction at room temperature until complete. Work up the reaction

and purify the trityl-protected intermediate.[5]

O-Methylation: Dissolve the protected intermediate in THF and add sodium hydride to

deprotonate the secondary alcohol. Add iodomethane and stir at room temperature. Monitor

the reaction by TLC. Once complete, quench the reaction and extract the product.[5]

Deprotection: Dissolve the O-methylated product in DCM and cool the solution. Add boron

trifluoride etherate dropwise to remove the trityl protecting group.[5] Purify the final 1-S-

hexadecyl-2-O-methyl-rac-glycerol by column chromatography.

Protocol 2: Introduction of the Phosphocholine
Headgroup
This protocol describes the phosphorylation of the glycerol backbone and the subsequent

addition of the choline moiety.

Materials:

1-S-hexadecyl-2-O-methyl-rac-glycerol

Phosphorus oxychloride (POCl3) or 2-chloro-2-oxo-1,3,2-dioxaphospholane

Choline tosylate or trimethylamine

Triethylamine (TEA)

Acetonitrile

Silica gel for column chromatography

Procedure:

Phosphorylation: Dissolve the 1-S-hexadecyl-2-O-methyl-rac-glycerol in anhydrous

acetonitrile and cool in an ice bath. Add triethylamine followed by the dropwise addition of
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phosphorus oxychloride. Stir the reaction at low temperature and then allow it to warm to

room temperature.

Addition of Choline: In a separate flask, prepare a solution of choline tosylate in pyridine. Add

this solution to the reaction mixture from the previous step. Stir the reaction overnight at

room temperature.

Alternative Phosphorylation and Choline Addition: A one-pot procedure can be employed

using 2-chloro-2-oxo-1,3,2-dioxaphospholane to form a cyclic phosphate intermediate. This

intermediate is then reacted with trimethylamine to open the ring and form the

phosphocholine headgroup.[5]

Purification: After the reaction is complete, the solvent is removed under reduced pressure.

The crude product is then purified by silica gel column chromatography to yield the final

ilmofosine derivative.

Mandatory Visualizations
Synthetic Workflow for Ilmofosine Derivatives
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Caption: Generalized synthetic workflow for ilmofosine derivatives.
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PI3K/Akt Signaling Pathway Inhibition by Ilmofosine
Derivatives
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Caption: Ilmofosine inhibits the PI3K/Akt survival pathway.

Structure-Activity Relationship (SAR)
The biological activity of ilmofosine and its analogues is influenced by their chemical structure.

Key structural features that impact their antineoplastic properties include:

The sn-1 Thioether Linkage: The replacement of the ester or ether bond found in other ALPs

with a thioether linkage in ilmofosine contributes to its metabolic stability and distinct

biological profile.

The Length of the Alkyl Chain: The length of the alkyl chain at the sn-1 position is crucial for

membrane insertion and interaction. Variations in chain length can modulate the compound's

potency and selectivity.

The sn-2 Substituent: The methoxymethyl group at the sn-2 position of ilmofosine is a key

feature. Modifications at this position can significantly alter the compound's activity.

The Phosphocholine Headgroup: The polar phosphocholine headgroup is essential for the

molecule's amphipathic nature and its interaction with the cell membrane and membrane-

bound enzymes.

Further research focusing on the systematic modification of these structural components will be

instrumental in developing more potent and selective ilmofosine derivatives for therapeutic

applications.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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